molecular formula C18H18N2O3 B3016650 N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide CAS No. 921914-87-6

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide

Cat. No. B3016650
CAS RN: 921914-87-6
M. Wt: 310.353
InChI Key: RDCHHYIWACXPJF-UHFFFAOYSA-N
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Description

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide, also known as OTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. OTAA is a heterocyclic compound that contains a quinoline ring and an amide group, which makes it a promising candidate for the development of new drugs.

Scientific Research Applications

Synthesis of Complex Molecules

The compound and its analogs serve as intermediates in the synthesis of complex molecules. For instance, the synthesis of 1, 2, 3, 4, 5, 6-Hexahydro-2, 6-methano-3-methylpyrido[3, 2-d]azocine showcases the utility of such compounds in creating heteroaromatic analogs of benzomorphan, indicating their significance in the development of new chemical entities (Adachi et al., 1976).

Host–Guest Complex Studies

Research on the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides has shown that these compounds can form crystalline salts and host–guest complexes with enhanced fluorescence emission, highlighting their potential in material science and sensor technology (Karmakar et al., 2007).

Antiproliferative Activities

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide derivatives have been evaluated for their antiproliferative activities against various human cancer cell lines, demonstrating significant potential in cancer research. Specifically, certain derivatives showed high activity against nasopharyngeal carcinoma cell lines, indicating their potential as anticancer agents (Chen et al., 2013).

Anti-tubercular Agents

Hydrazone derivatives bearing the quinolin-2(1H)-one nucleus have been synthesized and shown to possess very good anti-tuberculosis activity, suggesting their application in treating tuberculosis. These findings underscore the importance of such compounds in developing new therapeutic agents (Mandewale et al., 2016).

Fluorescent Sensors

The development of fluorescent sensors based on quinoline derivatives for distinguishing cadmium from zinc ions demonstrates the application of these compounds in environmental monitoring and bioimaging. These sensors exhibit high selectivity and sensitivity, underlining their utility in detecting metal ions (Zhou et al., 2012).

properties

IUPAC Name

2-(3-methylphenoxy)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12-3-2-4-15(9-12)23-11-18(22)19-14-6-7-16-13(10-14)5-8-17(21)20-16/h2-4,6-7,9-10H,5,8,11H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCHHYIWACXPJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide

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